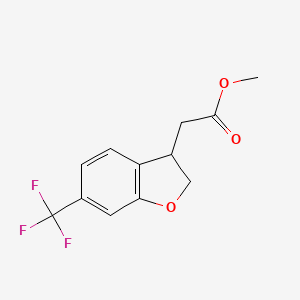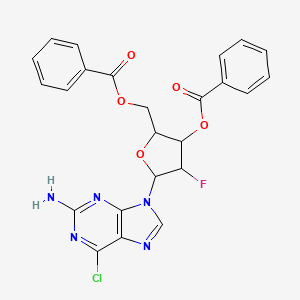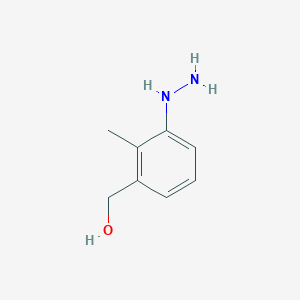
(3-Hydrazinyl-2-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydrazinyl-2-methylphenyl)methanol is an organic compound with a unique structure that includes a hydrazine group attached to a methyl-substituted phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydrazinyl-2-methylphenyl)methanol typically involves the reaction of 3-nitro-2-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The nitro group is reduced to a hydrazine group, and the aldehyde is reduced to a methanol group. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Hydrazinyl-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be further reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include azides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Hydrazinyl-2-methylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Hydrazinyl-2-methylphenyl)methanol involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s effects are mediated through its ability to interact with nucleophiles and electrophiles, leading to the formation of stable adducts.
Comparison with Similar Compounds
Similar Compounds
(3-Hydrazinyl-2-methylphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-Hydrazinyl-2-methylphenyl)amine: Contains an amine group instead of methanol.
(3-Hydrazinyl-2-methylphenyl)acetic acid: Contains an acetic acid group instead of methanol.
Uniqueness
(3-Hydrazinyl-2-methylphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydrazine and methanol groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(3-hydrazinyl-2-methylphenyl)methanol |
InChI |
InChI=1S/C8H12N2O/c1-6-7(5-11)3-2-4-8(6)10-9/h2-4,10-11H,5,9H2,1H3 |
InChI Key |
OEQZOPJBOBGFBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3'H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol](/img/structure/B15124954.png)
![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-ethanol](/img/structure/B15124961.png)
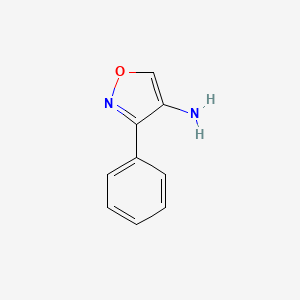
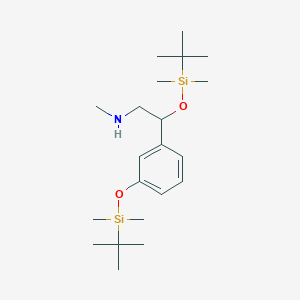
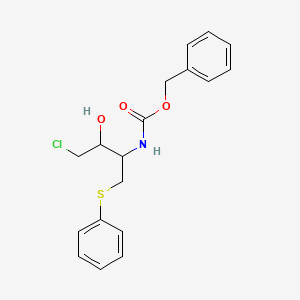
![Tert-butyl 2-[2,2-dimethyl-6-(phenylmethoxymethyl)-1,3-dioxan-4-yl]acetate](/img/structure/B15124988.png)
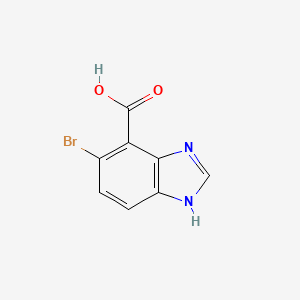
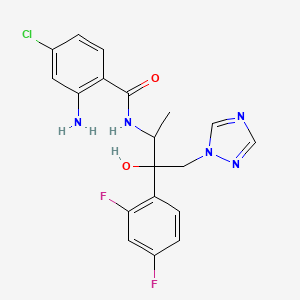
![tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15125006.png)
